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molecular formula C6H4F3N3O2 B1311898 3-Nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 53359-69-6

3-Nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1311898
M. Wt: 207.11 g/mol
InChI Key: LHUVKANNSWTRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017605B2

Procedure details

To a solution of 5-(trifluoromethyl)pyridine-2-amine (1.1 g, 6.79 mmol) dissolved in sulfuric acid (20 mL) at room temperature was added nitric acid (0.475 g, 6.79 mmol). After heating to 70° C. for 1 hr, the reaction mixture was cooled to room temperature and diluted with EtOAc and ice. The organic layer was separated, washed with sat. sodium bicarbonate aq. and brine, dried over anhydrous Na2SO4, filtered, concentrated under reduced pressure and chromatographed on silica gel eluting with a gradient solvent mixture (5% MeOH-DCM to 15% MeOH-DCM) to give the title compound (680 mg). LC/MS: m/z 208(M+H). 1H-NMR (500 MHz, CD3OD): δ 8.60 (d, 1H), 8.67 (d, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.475 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([NH2:9])=[N:7][CH:8]=1.[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O.CCOC(C)=O>[N+:12]([C:5]1[C:6]([NH2:9])=[N:7][CH:8]=[C:3]([C:2]([F:1])([F:10])[F:11])[CH:4]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)N)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.475 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with sat. sodium bicarbonate aq. and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with a gradient solvent mixture (5% MeOH-DCM to 15% MeOH-DCM)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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